

VU0134992: A Precision Tool Outperforming Non-Selective Potassium Channel Blockers

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Compound of Interest		
Compound Name:	VU0134992	
Cat. No.:	B1684051	Get Quote

In the intricate landscape of ion channel pharmacology, the advent of subtype-selective modulators represents a significant leap forward for both basic research and therapeutic development. **VU0134992**, a potent and selective inhibitor of the Kir4.1 potassium channel, exemplifies this progress, offering distinct advantages over non-selective potassium channel blockers. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the superior utility of **VU0134992**.

Superior Selectivity and Potency of VU0134992

VU0134992 was identified through a high-throughput screening for small-molecule modulators of the Kir4.1 channel, an inward-rectifier potassium channel with crucial physiological roles in the kidney, central nervous system, and inner ear.[1][2] Its primary advantage lies in its remarkable selectivity for the Kir4.1 channel over other members of the Kir channel family, a feature starkly absent in non-selective blockers.

Non-selective potassium channel blockers, such as certain tricyclic antidepressants and antiarrhythmics, interact with a broad range of potassium channels, leading to a wide array of off-target effects.[1] These can include cardiac arrhythmias, neurological side effects, and other undesirable physiological responses, complicating their use as research tools and therapeutic agents.[3][4][5][6][7]

Experimental data from thallium (TI+) flux assays and whole-cell patch-clamp electrophysiology underscore the superior selectivity profile of **VU0134992**.



Comparative Selectivity Profile of VU0134992

The following table summarizes the inhibitory activity of **VU0134992** against a panel of Kir channel subtypes. The data clearly demonstrates its high preference for Kir4.1.

Kir Channel Subtype	VU0134992 IC ₅₀ (μM)	% Inhibition at 30 μM
Kir4.1	0.97 (electrophysiology)	100%
Kir4.1	5.2 (Tl+ flux)	100%
Kir1.1	>30	No apparent activity
Kir2.1	>30	No apparent activity
Kir2.2	>30	No apparent activity
Kir2.3	Weakly active	73%
Kir3.1/3.2	2.5	92%
Kir3.1/3.4	3.1	92%
Kir4.2	8.1	100%
Kir6.2/SUR1	Weakly active	12%
Kir7.1	Weakly active	15%
Kir4.1/5.1	9.05 (electrophysiology)	-

Data sourced from Kharade et al., 2018.[1][2][8]

Potency and Selectivity: VU0134992 vs. Non-Selective Blockers

When directly compared to non-selective compounds also known to inhibit Kir4.1, **VU0134992**'s superior potency and selectivity are evident.



Compound	Kir4.1 IC ₅₀ (μΜ)	Selectivity Profile
VU0134992	5.2	>30-fold selective over Kir1.1, Kir2.1, and Kir2.2
Amitriptyline	Weak	Non-specific activity against most Kir channels
Nortriptyline	Weak	Non-specific activity against most Kir channels
Fluoxetine	Weak	Non-specific activity against most Kir channels

Data sourced from Kharade et al., 2018.[1][2]

Mechanism of Action: A Tale of Two Approaches

VU0134992 acts as a pore blocker, physically occluding the ion conduction pathway of the Kir4.1 channel.[1][9] This targeted mechanism is a direct result of its specific interaction with key residues, namely glutamate 158 and isoleucine 159, within the channel's pore-lining region. [1]

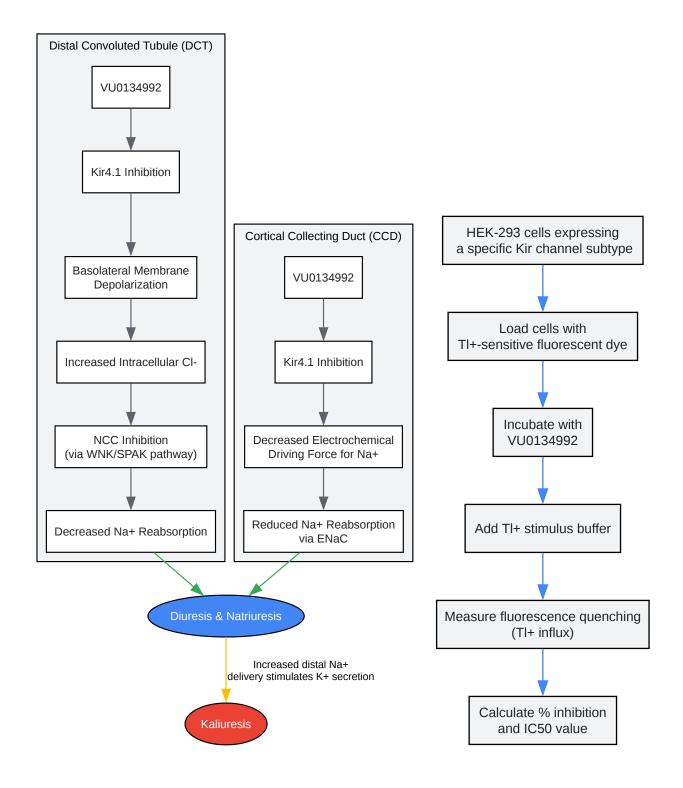
In contrast, non-selective potassium channel blockers often exhibit less defined mechanisms, interacting with various channel subtypes through different binding sites, leading to their broad and often unpredictable pharmacological profiles.

In Vivo Effects: Targeted Physiological Response

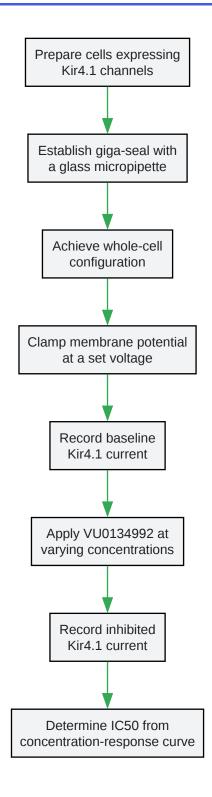
Consistent with the crucial role of Kir4.1 in renal function, in vivo studies in rats have demonstrated that oral administration of **VU0134992** leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[1] [10][11] This targeted physiological response highlights its potential as a novel diuretic agent for conditions like hypertension and further establishes its utility as a precise tool for studying renal physiology.[1][10][11]

The signaling pathway below illustrates the proposed mechanism by which Kir4.1 inhibition in the kidney's distal convoluted tubule (DCT) and collecting duct (CCD) leads to these effects.









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